7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-Hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family This compound features a trifluoromethyl group, a methoxyphenyl group, and a piperidinylmethyl group attached to the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, followed by cyclization to form the chromen-4-one structure. Subsequent steps include the introduction of the methoxyphenyl group and the trifluoromethyl group through specific substitution reactions. The final step involves the attachment of the piperidinylmethyl group using reagents like piperidine.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine.
Substitution: The methoxyphenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) are used in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 7-Hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one-3-one
Reduction: this compound-2-amine
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Its unique properties make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor binding domains, altering their activity. The exact mechanism depends on the biological context and the specific application being studied.
Comparison with Similar Compounds
Coumarin derivatives: These compounds share the chromen-4-one core structure and exhibit similar biological activities.
Trifluoromethylated compounds: These compounds contain the trifluoromethyl group and are known for their enhanced stability and biological activity.
Piperidine derivatives: These compounds feature the piperidine ring and are often used in pharmaceuticals and agrochemicals.
Uniqueness: 7-Hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its combination of functional groups, which contribute to its unique chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO4/c1-30-18-8-4-3-7-14(18)19-20(29)15-9-10-17(28)16(13-27-11-5-2-6-12-27)21(15)31-22(19)23(24,25)26/h3-4,7-10,28H,2,5-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOBLLNKNDGUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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